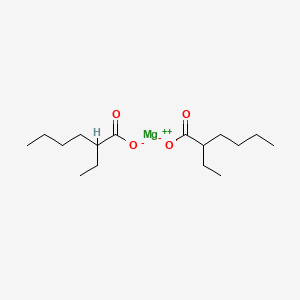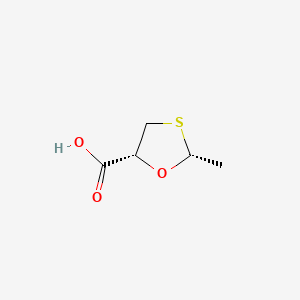
(2R,5R)-2-methyl-1,3-oxathiolane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-2-methyl-1,3-oxathiolane-5-carboxylic acid is a chiral compound with a unique structure that includes an oxathiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-methyl-1,3-oxathiolane-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with an epoxide, followed by cyclization to form the oxathiolane ring. The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction pathways can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-2-methyl-1,3-oxathiolane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the sulfur atom in the oxathiolane ring.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
(2R,5R)-2-methyl-1,3-oxathiolane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studying enzyme interactions and other biological processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2R,5R)-2-methyl-1,3-oxathiolane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxathiolane ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid: This compound has a similar structure but includes a hydroxyl group, which can alter its reactivity and interactions.
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid: The stereochemistry of this compound differs, which can significantly impact its biological activity and applications.
Uniqueness
The unique stereochemistry of (2R,5R)-2-methyl-1,3-oxathiolane-5-carboxylic acid sets it apart from similar compounds. This specific configuration can result in distinct interactions with biological targets and different reactivity in chemical reactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H8O3S |
|---|---|
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
(2R,5R)-2-methyl-1,3-oxathiolane-5-carboxylic acid |
InChI |
InChI=1S/C5H8O3S/c1-3-8-4(2-9-3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4+/m1/s1 |
Clave InChI |
HQLOYTAODDGJRH-DMTCNVIQSA-N |
SMILES isomérico |
C[C@@H]1O[C@@H](CS1)C(=O)O |
SMILES canónico |
CC1OC(CS1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


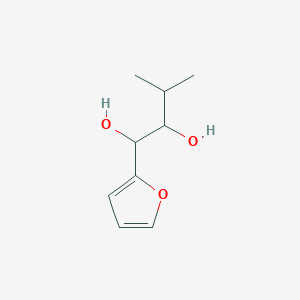
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
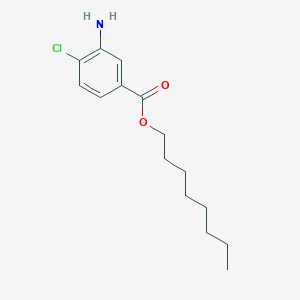
![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
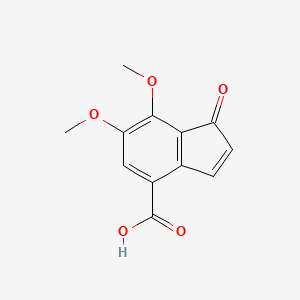
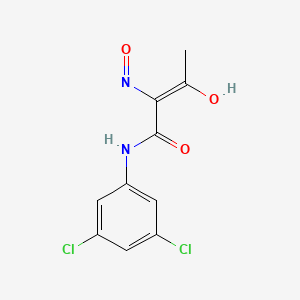
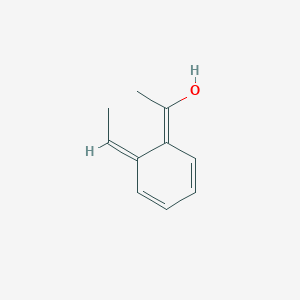
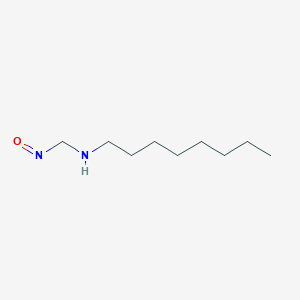
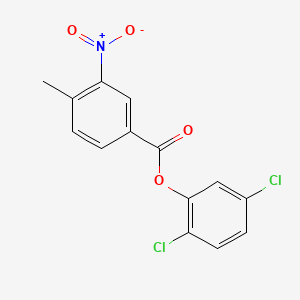
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)

